5-Bromo-3-formyl-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-formyl-2-thiophenecarboxylic acid is a heterocyclic compound containing bromine, formyl, and carboxylic acid functional groups attached to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-formyl-2-thiophenecarboxylic acid typically involves the bromination of 3-formyl-2-thiophenecarboxylic acid. One common method includes the use of bromine in acetic acid as a solvent under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom on the thiophene ring with a bromine atom.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions with appropriate safety measures to handle bromine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-formyl-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products
Oxidation: 5-Bromo-2-thiophenecarboxylic acid.
Reduction: 5-Bromo-3-hydroxymethyl-2-thiophenecarboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-formyl-2-thiophenecarboxylic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-formyl-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Formyl-2-thiophenecarboxylic acid: Lacks the bromine atom, affecting its electrophilic properties.
5-Bromo-3-hydroxymethyl-2-thiophenecarboxylic acid: A reduced form of the compound with different reactivity.
Uniqueness
5-Bromo-3-formyl-2-thiophenecarboxylic acid is unique due to the presence of both bromine and formyl groups, which provide a versatile platform for various chemical transformations and applications in scientific research .
Eigenschaften
Molekularformel |
C6H3BrO3S |
---|---|
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
5-bromo-3-formylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrO3S/c7-4-1-3(2-8)5(11-4)6(9)10/h1-2H,(H,9,10) |
InChI-Schlüssel |
ZQWZMQWWBLCRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1C=O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.